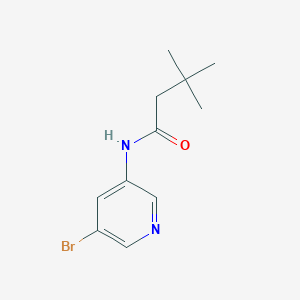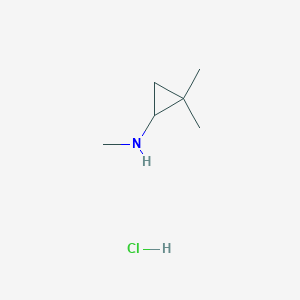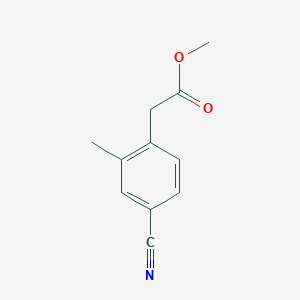
2-Amino-4-cyclopentylbutanoic acid
Descripción general
Descripción
2-Amino-4-cyclopentylbutanoic acid is a chemical compound . It is also known as H-DL-Abu(cPent)-OH .
Molecular Structure Analysis
The molecular formula of 2-Amino-4-cyclopentylbutanoic acid is C9H17NO2 . The molecular weight is 171.23678 . The structure of a similar compound, Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, has been reported, with a molecular formula of C24H27NO4 and a molecular weight of 393.475 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-cyclopentylbutanoic acid include a molecular weight of 171.23678 . A similar compound, 2-Amino-2-(trifluoromethoxy)butanoic acid, has been synthesized and its pKa and log D values have been measured, establishing it as a promising analogue of natural aliphatic amino acids .Aplicaciones Científicas De Investigación
-
Synthesis of Other Compounds
-
Drug Design
-
Industrial Production
-
Synthesis of 2-Amino-4-hydroxybutanoic Acid
-
Pollutants Removal
- Amino acids can be used in the construction of metal–organic frameworks (MOFs), which have applications in pollutants removal .
- The method involves constructing MOFs with metal ions or clusters and organic ligands .
- The outcome is the removal of pollutants, including heavy metals, antibiotics, dyes, and some emerging pollutants from aqueous solutions .
-
Synthesis of 2-amino-4H-chromene Derivatives
Direcciones Futuras
While specific future directions for 2-Amino-4-cyclopentylbutanoic acid are not mentioned in the available literature, there is ongoing research into the development of nucleic-acid-based aptamers for the treatment of hematologic malignancies . This suggests potential future directions in the field of drug discovery and development.
Propiedades
IUPAC Name |
2-amino-4-cyclopentylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHGSLJBHXRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclopentylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)





![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)





![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)